((1R,2R)-2-(Trifluoromethyl)cyclobutyl)methanol
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Overview
Description
((1R,2R)-2-(Trifluoromethyl)cyclobutyl)methanol: is an organic compound characterized by a cyclobutyl ring substituted with a trifluoromethyl group and a methanol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ((1R,2R)-2-(Trifluoromethyl)cyclobutyl)methanol typically involves the following steps:
Formation of the Cyclobutyl Ring: The cyclobutyl ring can be synthesized through a involving appropriate precursors.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate under specific conditions.
Addition of the Methanol Group: The methanol group is added through a nucleophilic substitution reaction, where a suitable leaving group is replaced by a hydroxymethyl group.
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic routes mentioned above. This typically requires optimization of reaction conditions to ensure high yield and purity, as well as the use of industrial-scale reactors and purification systems.
Chemical Reactions Analysis
Types of Reactions
Oxidation: ((1R,2R)-2-(Trifluoromethyl)cyclobutyl)methanol can undergo oxidation reactions to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or hydrocarbons.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products
Oxidation: Formation of trifluoromethylcyclobutyl ketone or aldehyde.
Reduction: Formation of trifluoromethylcyclobutyl alcohol.
Substitution: Formation of various substituted cyclobutyl derivatives.
Scientific Research Applications
Chemistry
Biology
In biological research, this compound can be used to study the effects of trifluoromethyl groups on biological activity and molecular interactions.
Medicine
The compound’s unique structure makes it a candidate for drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry
In the industrial sector, ((1R,2R)-2-(Trifluoromethyl)cyclobutyl)methanol is used in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism by which ((1R,2R)-2-(Trifluoromethyl)cyclobutyl)methanol exerts its effects involves interactions with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and stability, influencing its biological activity and efficacy.
Comparison with Similar Compounds
Similar Compounds
- ((1R,2R)-2-(Trifluoromethyl)cyclopropyl)methanol
- ((1R,2R)-2-(Trifluoromethyl)cyclopentyl)methanol
- ((1R,2R)-2-(Trifluoromethyl)cyclohexyl)methanol
Uniqueness
((1R,2R)-2-(Trifluoromethyl)cyclobutyl)methanol is unique due to its cyclobutyl ring, which imparts distinct steric and electronic properties compared to its cyclopropyl, cyclopentyl, and cyclohexyl analogs. These differences can result in varied reactivity and biological activity, making it a valuable compound for research and development.
Properties
IUPAC Name |
[(1R,2R)-2-(trifluoromethyl)cyclobutyl]methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9F3O/c7-6(8,9)5-2-1-4(5)3-10/h4-5,10H,1-3H2/t4-,5+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNELXNFCOQHLOB-CRCLSJGQSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1CO)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@@H]1CO)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9F3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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